![molecular formula C22H19N3O4S B2676442 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942005-13-2](/img/structure/B2676442.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups and structural features. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in a variety of chemical contexts, including in certain pharmaceuticals and natural products . The compound also features a 4-methylbenzamido group, which is a type of amide, and a 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide group, which is a type of heterocycle containing nitrogen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The aromatic ether and amide groups would likely contribute to the compound’s polarity, while the cyclopentathiazole ring could add steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in reactions such as hydrolysis, while aromatic ethers can be cleaved under certain conditions .Physical And Chemical Properties Analysis
Without specific data, it’s hard to say for sure, but we can infer some general properties based on the compound’s structure. For example, the presence of multiple polar groups (such as the amide) would likely make the compound somewhat polar and potentially soluble in polar solvents .科学的研究の応用
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their broad spectrum of pharmacological activities. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them potential antitumor agents. Several benzothiazole derivatives are in clinical use for treating various diseases/disorders, demonstrating the scaffold's versatility in drug development. The interest in benzothiazoles among medicinal chemists is driven by their ability to serve as ligands to various biomolecules, paving the way for novel therapies, especially in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).
Antioxidant and Anti-inflammatory Applications
Research has also focused on developing alternative antioxidant and anti-inflammatory agents from benzofused thiazole derivatives. These compounds have shown significant anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. Molecular docking studies further support their potential as new anti-inflammatory and antioxidant agents, indicating that benzofused thiazole derivatives could serve as templates for evaluating new therapeutic agents (Raut et al., 2020).
Advancement in Pharmacological Activities
The benzothiazole nucleus is considered a principal moiety in several biologically active compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant agents. The molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its significance in medicinal chemistry. The compilation of information on benzothiazole derivatives aims to benefit future research in developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-12-2-4-13(5-3-12)20(26)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(10-14)29-11-28-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZNGVTOZMMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2676359.png)

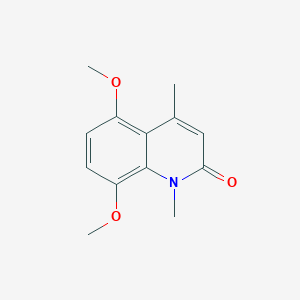
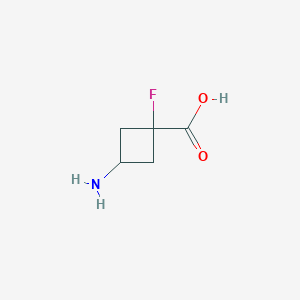

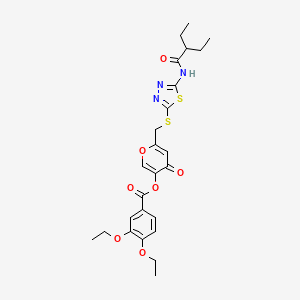
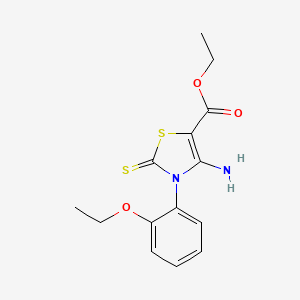
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)
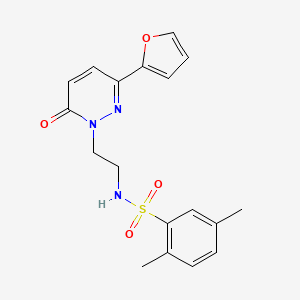
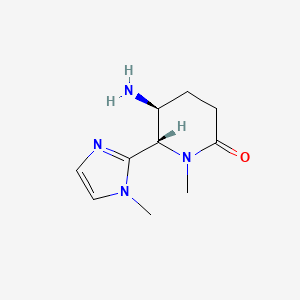
![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)
![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)